7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxy group, and a thiophene-substituted cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Thiophene-Substituted Cyclopropyl Moiety: This can be synthesized through cyclopropanation reactions involving thiophene derivatives and diazo compounds.
Coupling of the Moieties: The final step involves coupling the benzofuran core with the thiophene-substituted cyclopropyl moiety using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones at the thiophene moiety.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5-methoxybenzofuran share the benzofuran core but differ in their substituents.
Thiophene Derivatives: Compounds such as 2-thiophenecarboxamide and 3-thiophenemethanol have the thiophene moiety but lack the benzofuran structure.
Uniqueness
7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a methoxy group, and a thiophene-substituted cyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-13-5-2-4-12-10-14(22-16(12)13)17(20)19-11-18(7-8-18)15-6-3-9-23-15/h2-6,9-10H,7-8,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJANYRCKUMCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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